molecular formula C17H16N2O3S2 B2386543 N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 881777-74-8

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2386543
CAS No.: 881777-74-8
M. Wt: 360.45
InChI Key: KOBZIFOGQYSVFN-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and antibacterial discovery. It features a benzothiazole core, a scaffold widely recognized in pharmaceutical research for its diverse biological activities . The structural combination of the 4-methylbenzo[d]thiazole and tosylacetamide groups is of significant interest for constructing novel molecules with potential bioactivity. Research on closely related N-arylacetamide derivatives incorporating the benzothiazole scaffold has demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacterial strains . These compounds are investigated for their mechanism of action, with some analogs shown to function as effective dihydrofolate reductase (DHFR) inhibitors . DHFR is a critical enzyme in the folate synthesis pathway, making it a valuable target for antibacterial agents . Furthermore, structural analogs have been synthesized using modern methods like microwave assistance, highlighting the relevance of this chemical class in developing new synthetic methodologies . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-6-8-13(9-7-11)24(21,22)10-15(20)18-17-19-16-12(2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBZIFOGQYSVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the coupling of substituted 2-aminobenzothiazoles with tosylacetamide derivatives. One common method includes the reaction of 2-aminobenzothiazole with tosyl chloride in the presence of a base such as triethylamine, followed by the addition of 4-methylbenzoyl chloride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for treating bacterial infections. Research indicates that derivatives of benzothiazole, including N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated various benzothiazole derivatives for their in vitro antimicrobial activity using a turbidimetric method. Among the synthesized compounds, several demonstrated promising results against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds showing effective inhibition at concentrations as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
125S. aureus
250E. coli
3100Pseudomonas aeruginosa

Anticancer Activity

This compound has also been investigated for its anticancer properties. The thiazole ring structure is known for its role in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

In a study involving the human breast adenocarcinoma cell line (MCF7), several derivatives were synthesized and tested for anticancer activity using the Sulforhodamine B assay. Compounds derived from this compound showed significant cytotoxic effects, with IC50 values indicating strong potential for further development as anticancer agents .

CompoundIC50 (μM)Cell Line
A5MCF7
B10MCF7
C20MCF7

Anti-Tubercular Activity

The compound's derivatives are being explored for their anti-tubercular properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The benzothiazole scaffold has been identified as a valuable structure in the search for new anti-TB agents.

Case Study: Anti-Tubercular Evaluation

Recent research focused on synthesizing new benzothiazole derivatives and evaluating their efficacy against M. tuberculosis. The study revealed that certain derivatives had MIC values comparable to established anti-TB drugs like Rifampicin, suggesting their potential as effective treatments for tuberculosis .

CompoundMIC (μg/mL)Reference Drug
D50Rifampicin
E100Rifampicin
F25Rifampicin

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. It also interacts with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzo[d]thiazol-2-yl Acetamide Family

Several analogs share the benzo[d]thiazol-2-yl acetamide scaffold but differ in substituents and side chains (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name Substituent (R) Molecular Weight (g/mol) Yield (%) Key Functional Features
N-(4-Methylbenzo[d]thiazol-2-yl)-2-tosylacetamide Tosyl (C₇H₇SO₂) 389.3 73 High lipophilicity due to tosyl group
N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (Compound 1) Phenylsulfonyl (C₆H₅SO₂) 375.3 73 Longer aliphatic chain, reduced MW
VU0500469 Tosyl + dimethylaminoethyl 460.4 46 Enhanced solubility via tertiary amine
4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (Compound 2) 4-Fluorophenylsulfonyl 393.3 70 Electron-withdrawing fluorine substituent

Key Observations:

  • Chain Length and Substituent Effects: The acetamide derivative (target compound) has a shorter chain than butanamide analogs (e.g., Compound 1), which may reduce steric hindrance and improve binding efficiency in biological targets .
  • Functional Modifications: VU0500469 introduces a dimethylaminoethyl side chain, significantly increasing molecular weight (460.4 vs. 389.3) and enhancing aqueous solubility through tertiary amine protonation .
Comparison with Quinazolinone Thioacetamides

Quinazolinone-based thioacetamides () share the acetamide linkage but diverge in core structure. For example:

  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5): Exhibits a sulfamoylphenyl-quinazolinone core with higher melting points (269°C) compared to the target compound, suggesting greater crystalline stability .
Functional Comparisons with Antimicrobial Benzo[d]thiazol-2-yl Acetamides

Compounds such as (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides () exhibit broad-spectrum antimicrobial activity, with one intermediate showing cytotoxicity (CC₅₀ <10 µM) .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazole moiety linked to a tosylacetamide group. The structure can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This compound exhibits properties typical of benzothiazole derivatives, which are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects .

Target Enzymes : The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. By blocking these enzymes, the compound disrupts the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Biochemical Pathways : The inhibition of COX enzymes results in significant anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Research indicates that compounds with a benzothiazole structure possess notable antimicrobial activity. For instance:

  • Antibacterial Activity : this compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial enzyme functions essential for cell division .
  • Antifungal Activity : Studies have demonstrated that similar benzothiazole derivatives exhibit antifungal properties, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, making it a promising candidate for further development as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of non-steroidal anti-inflammatory drugs (NSAIDs). It is expected to be well absorbed orally, extensively distributed in tissues, metabolized primarily in the liver, and excreted via urine.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
  • Anticancer Research : In vitro studies demonstrated that the compound leads to a reduction in viability and induces apoptosis in human cancer cell lines. The underlying mechanisms were linked to the modulation of apoptotic pathways and cell cycle arrest .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of the compound in animal models of arthritis. Treatment with this compound resulted in reduced swelling and inflammation markers compared to control groups.

Q & A

Q. What are the standard synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, and how are intermediates characterized?

The synthesis typically involves:

  • Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions .
  • Tosyl group introduction : Substitution reactions with tosyl chloride or related reagents .
  • Characterization : Intermediates are confirmed via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS). For example, 1H NMR^1 \text{H NMR} peaks for methyl groups on the benzothiazole ring appear at δ 2.4–2.6 ppm, while tosyl protons resonate near δ 7.8 ppm .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Critical for confirming substituent positions (e.g., methyl and tosyl groups) and aromatic proton environments .
  • Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., [M+^+] at m/z 386 for the parent compound) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like amide C=O (1650–1700 cm1^{-1}) and sulfonyl S=O (1150–1250 cm1^{-1}) .

Q. What initial biological assays are recommended for evaluating this compound’s potential?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays targeting CDK7 or similar enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of related thiazole acetamides?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .
  • Temperature control : Reflux conditions (80–100°C) improve cyclization efficiency .
  • Catalyst use : Triethylamine or DBU accelerates amide bond formation . Example: A 33% yield increase was observed in thiazole derivatives when reactions were conducted under nitrogen atmosphere .

Q. What strategies are employed to analyze contradictory biological activity data in thiazole derivatives?

  • Dose-response validation : Repeat assays with varying concentrations to confirm IC50_{50} reproducibility .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate activity-contributing moieties .
  • Mechanistic studies : Use molecular docking to assess binding affinity variations to targets like CDK7 .

Q. How do modifications to the tosyl group affect the compound’s reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity but may reduce solubility .
  • Steric hindrance : Bulky substituents on the tosyl group can limit enzyme binding, reducing anticancer activity .
  • Bioactivity shifts : Replacement with acetyl groups decreases antimicrobial potency but improves metabolic stability .

Q. What are the challenges in establishing structure-activity relationships (SAR) for such compounds?

  • Multifunctional moieties : The benzothiazole and tosyl groups contribute to both enzymatic inhibition and off-target effects, complicating SAR interpretation .
  • Stereochemical complexity : Chiral centers (e.g., in acetamide side chains) require enantioselective synthesis and testing .
  • Data variability : Biological assay conditions (e.g., cell line selection) can lead to divergent activity profiles, necessitating meta-analyses .

Methodological Notes

  • Synthesis Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and ensure intermediate purity .
  • Data Contradiction Resolution : Cross-validate spectral and biological data with computational tools (e.g., DFT calculations for NMR prediction) .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent cytotoxicity (e.g., DMSO < 0.1% v/v) .

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